molecular formula C10H16BrN3 B6631329 N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine

N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine

Cat. No. B6631329
M. Wt: 258.16 g/mol
InChI Key: RGJDELWLQKUNLO-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine, also known as BME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine is not fully understood, but it is believed to involve the formation of metal complexes with biological targets, such as enzymes and receptors. The metal complexes can modulate the activity of these targets, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has been shown to exhibit various biochemical and physiological effects, depending on the metal ion and biological target involved. For example, N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine-metal complexes have been reported to exhibit anticancer activity by inhibiting the activity of enzymes involved in DNA replication and repair. N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine-metal complexes have also been shown to modulate the activity of neurotransmitter receptors in the brain, leading to potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and activity. Additionally, the synthesis of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine-metal complexes can be challenging, requiring optimization of the reaction conditions and purification methods.

Future Directions

There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine, including the synthesis of new N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine-metal complexes with improved activity and selectivity, the investigation of the mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine-metal complexes, and the evaluation of the toxicity and pharmacokinetics of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine-metal complexes in vivo. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine can be used as a starting material for the synthesis of new ligands and metal complexes with potential applications in various fields, such as catalysis, sensing, and drug discovery.
Conclusion
N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine involves the reaction between 5-bromo-6-methylpyridin-2-amine and N,N-dimethylethylenediamine, and the resulting N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine can be used as a ligand for the synthesis of metal complexes with potential applications in medicinal chemistry, materials science, and analytical chemistry. N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has several advantages for lab experiments, but also has some limitations, and there are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine.

Synthesis Methods

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine involves the reaction between 5-bromo-6-methylpyridin-2-amine and N,N-dimethylethylenediamine. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol. The yield of N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing. In analytical chemistry, N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has been employed as a chelating agent for the determination of metal ions in environmental and biological samples.

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3/c1-8-9(11)4-5-10(13-8)12-6-7-14(2)3/h4-5H,6-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJDELWLQKUNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCCN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-6-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine

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